molecular formula C13H18ClN B179440 1-Benzyl-3-(chloromethyl)piperidine CAS No. 104778-58-7

1-Benzyl-3-(chloromethyl)piperidine

Cat. No.: B179440
CAS No.: 104778-58-7
M. Wt: 223.74 g/mol
InChI Key: SHRHCPIREAQQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(chloromethyl)piperidine is an organic compound with the molecular formula C₁₃H₁₈ClN. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
1-Benzyl-3-(chloromethyl)piperidine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions. This property allows for the formation of more complex structures essential for drug development and agricultural applications .

Biological Research

Study of Biological Pathways
The compound is utilized in biological research to explore piperidine derivatives' effects on various biological pathways. Its structure enables researchers to investigate its interactions with enzymes and receptors, providing insights into cellular mechanisms.

Potential Drug Development
In medicinal chemistry, this compound acts as a precursor for developing drugs targeting neurological and psychiatric disorders. Its derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety .

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is employed in producing specialty chemicals and materials. Its ability to participate in diverse chemical reactions makes it suitable for synthesizing advanced materials with specific properties, such as polymers with enhanced mechanical or thermal characteristics .

Case Study 1: Drug Development

A study focused on synthesizing piperidine-based inhibitors targeted at the KasA enzyme from Mycobacterium tuberculosis. The research highlighted the potential of this compound derivatives in developing effective treatments against drug-resistant tuberculosis strains. The synthesized compounds demonstrated inhibitory activity against bacterial growth in vitro, showcasing their therapeutic potential .

Case Study 2: Specialty Chemicals Production

Another investigation explored the use of this compound in synthesizing novel polymers with enhanced properties for industrial applications. The study demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical strength, making it suitable for high-performance applications .

Data Table: Applications Overview

Application AreaSpecific Use CaseOutcome/Findings
Chemical SynthesisIntermediate for pharmaceuticalsEnables synthesis of complex organic molecules
Biological ResearchStudy of piperidine derivativesInsights into enzyme interactions
Drug DevelopmentPrecursor for neurological disorder treatmentsPotential new therapies identified
Industrial ApplicationsProduction of specialty chemicalsImproved material properties

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting gene expression and cellular processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(chloromethyl)piperidine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Biological Activity

1-Benzyl-3-(chloromethyl)piperidine, a derivative of piperidine, is characterized by its unique chloromethyl and benzyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in the synthesis of various pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C13H19ClNC_{13}H_{19}ClN and features a piperidine ring with a benzyl group at the 1-position and a chloromethyl group at the 3-position. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC13H19ClNC_{13}H_{19}ClN
Molecular Weight239.75 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins, which may influence enzyme activity or receptor interactions.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Antagonism of Chemokine Receptors : Studies have shown that benzylpiperidine derivatives exhibit potent antagonistic activity against CC chemokine receptors, particularly CCR3. This activity is significant for developing treatments for allergic and inflammatory diseases .
  • Neurological Disorders : The compound's structure suggests potential applications in treating neurological disorders, as similar piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the benzyl and chloromethyl groups can enhance biological activity. For instance, studies have shown that introducing different substituents on the benzyl group can significantly affect receptor binding affinity and selectivity .

Study on CCR3 Antagonism

A notable study focused on the structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines revealed that specific modifications could enhance binding potency from micromolar to low nanomolar ranges. These findings highlight the importance of structural variations in developing effective CCR3 antagonists .

Synthesis and Biological Evaluation

In another study, researchers synthesized various derivatives of this compound and evaluated their biological activities. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some derivatives showed promising inhibitory activity, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundKey DifferencesBiological Activity
1-BenzylpiperidineLacks chloromethyl group; less reactiveLower receptor binding affinity
3-(Chloromethyl)piperidineLacks benzyl group; affects lipophilicityDifferent pharmacological profile
1-Benzyl-4-(chloromethyl)piperidineDifferent substitution pattern; distinct propertiesVaries based on substitution

Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the standard synthetic routes for preparing 1-Benzyl-3-(chloromethyl)piperidine, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves benzylation of a piperidine precursor followed by chloromethylation. For example, a multi-step approach may include:

Benzylation : Reacting piperidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in THF at 60°C).

Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution, using reagents like chloromethyl methyl ether (CMME) or formaldehyde/HCl systems.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. Safety and Handling

Q. Q2. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Structural Characterization

Q. Q3. Which spectroscopic and computational methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm benzyl and chloromethyl substituents (e.g., aromatic protons at δ 7.2–7.4 ppm, CH₂Cl at δ 4.0–4.5 ppm).
  • FT-IR : Peaks at 750 cm1^{-1} (C-Cl stretch) and 1600 cm1^{-1} (C=C aromatic).
  • DFT Calculations : Optimize molecular geometry and predict vibrational frequencies using B3LYP/6-31G(d) basis sets for validation .

Q. Advanced Synthetic Optimization

Q. Q4. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in chloromethylation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
  • Temperature Control : Maintain 40–50°C to balance reactivity and byproduct formation.
  • Kinetic Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry .

Q. Stability and Reactivity

Q. Q5. What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); avoid strong bases to prevent dehydrohalogenation.
  • Thermal Stability : Decomposes above 150°C; store at low temperatures to avoid dimerization.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation .

Q. Pharmacokinetic Modeling

Q. Q6. How can QSAR models predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Descriptor Selection : Use ADMET Predictor™ to compute logP, polar surface area, and hydrogen-bonding capacity.
  • Model Validation : Apply leave-one-out cross-validation (LOO-CV) to assess robustness.
  • Activity Cliffs : Identify critical substituents (e.g., chloro vs. methyl groups) impacting bioavailability using MedChem Designer™ .

Q. Reactivity in Multi-Step Synthesis

Q. Q7. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions?

Methodological Answer:

  • SN2 Mechanisms : React with amines (e.g., piperazine) in DMSO at 80°C to form quaternary ammonium salts.
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Leaving Group Efficiency : Compare reactivity with bromo or iodo analogues using kinetic isotope effects .

Q. Analytical Quantification

Q. Q8. What chromatographic methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.
  • GC-MS : Helium carrier gas, electron ionization (70 eV), monitor m/z 175 (base peak).
  • Validation : Calibrate with internal standards (e.g., deuterated analogues) to minimize matrix effects .

Q. Mechanistic Insights via DFT

Q. Q9. How do computational studies elucidate the electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., 4.5 eV) to predict electrophilic/nucleophilic sites.
  • NBO Analysis : Identify hyperconjugative interactions (e.g., σ(C-Cl) → σ*(C-N)) stabilizing the molecule.
  • AIM Topology : Map bond critical points to assess intramolecular hydrogen bonding .

Q. Toxicological Profiling

Q. Q10. What strategies are recommended for assessing the acute toxicity of this compound?

Methodological Answer:

  • In Vitro Assays : Use MTT assays on HepG2 cells to measure IC₅₀ values.
  • Ames Test : Screen for mutagenicity with TA98 and TA100 strains.
  • Ecotoxicity : Evaluate Daphnia magna mortality rates at 48-hour exposure (LC₅₀) .

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHCPIREAQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547599
Record name 1-Benzyl-3-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104778-58-7
Record name 1-Benzyl-3-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.